molecular formula C17H13NO4 B2966825 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 565193-20-6

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2966825
CAS No.: 565193-20-6
M. Wt: 295.294
InChI Key: GOJWIIHLEMQSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is an organic compound belonging to the class of isoquinoline derivatives This compound is characterized by the presence of a benzodioxole moiety fused to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with tetrahydroisoquinoline derivatives under acidic conditions. This is followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione stands out due to its unique structural combination of benzodioxole and tetrahydroisoquinoline moieties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16-8-12-3-1-2-4-13(12)17(20)18(16)9-11-5-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJWIIHLEMQSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.